2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride
Overview
Description
2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride is a specialty chemical compound used primarily in proteomics research . This compound is characterized by its complex structure, which includes an ethoxy group, a pyridine-3-carbonyl group, and a benzenesulfonyl chloride moiety. Its unique structure makes it valuable for various scientific applications.
Preparation Methods
The synthesis of 2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include bases, acids, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for labeling and modifying proteins, enabling researchers to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride involves its ability to react with specific molecular targets, such as proteins and enzymes. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its use in labeling and modifying proteins .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride stands out due to its unique combination of functional groups. Similar compounds include other benzenesulfonyl chlorides and pyridine derivatives, but the presence of both the ethoxy and pyridine-3-carbonyl groups in this compound provides distinct reactivity and applications .
Properties
IUPAC Name |
2-ethoxy-5-(pyridine-3-carbonylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-21-12-6-5-11(8-13(12)22(15,19)20)17-14(18)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHMDFSCQJJPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374485 | |
Record name | 2-Ethoxy-5-[(pyridine-3-carbonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-09-1 | |
Record name | 2-Ethoxy-5-[(3-pyridinylcarbonyl)amino]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680618-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-5-[(pyridine-3-carbonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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